molecular formula C18H14ClNO2 B2981284 (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one CAS No. 317842-32-3

(Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one

Cat. No.: B2981284
CAS No.: 317842-32-3
M. Wt: 311.77
InChI Key: RHCSSGCPGXBBGS-PTNGSMBKSA-N
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Description

(Z)-3-(2-(4-(2-Chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one belongs to the indolin-2-one family, a scaffold known for its anticancer properties due to structural versatility and the presence of α,β-unsaturated carbonyl (Michael acceptor) moieties . This compound features a 2-chloroethylphenyl substituent, which may enhance alkylating activity, a mechanism critical in anticancer agents like nitrosoureas . Its Z-configuration ensures proper spatial alignment for biological interactions, as seen in structurally similar derivatives .

Properties

IUPAC Name

(3Z)-3-[2-[4-(2-chloroethyl)phenyl]-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-10-9-12-5-7-13(8-6-12)17(21)11-15-14-3-1-2-4-16(14)20-18(15)22/h1-8,11H,9-10H2,(H,20,22)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSSGCPGXBBGS-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)CCCl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)CCCl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one is a synthetic compound belonging to the indolin-2-one family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one is C18H14ClNO2C_{18}H_{14}ClNO_2. Its structure includes a chloroethyl group, which is significant for its biological activity. The compound's molecular structure is critical in determining its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds within the indolin-2-one class exhibit significant anticancer properties. For instance, (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one has been evaluated for its effects on various cancer cell lines.

Case Study:
In a study examining the effects of indolin-2-one derivatives on cancer cells, it was found that those with a chloroethyl substituent demonstrated enhanced cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cell lines. The mechanism involved the inhibition of the phosphoinositide 3-kinase/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Indolin-2-One Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
(Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-onePC-312.5Inhibition of Akt/mTOR pathway
4-(2-chloroethyl)-phenyl acetateMCF-715.0JNK-dependent apoptosis

2. Anti-inflammatory Activity

The anti-inflammatory properties of (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one have been explored through various assays measuring cytokine production.

Findings:
In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was concentration-dependent and comparable to established anti-inflammatory drugs .

Table 2: Anti-inflammatory Effects of Indolin-2-One Derivatives

Compound NameCytokine Inhibition (%)Concentration (µM)
(Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one70%20
Dexamethasone65%10

3. Antimicrobial Activity

Indolin-2-one derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that they exhibit activity against various bacterial strains.

Research Insights:
A screening of several indolin derivatives indicated that those containing the chloroethyl group displayed enhanced antibacterial effects against Gram-positive bacteria .

The biological activity of (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one is primarily attributed to its ability to modulate key signaling pathways:

  • Akt/mTOR Pathway: Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • NF-kB Signaling: Suppression of this pathway contributes to decreased inflammation by lowering cytokine production.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key substituents in indolin-2-one derivatives influence electronic properties, solubility, and bioactivity:

Compound Name Substituents Key Features
Target Compound 4-(2-Chloroethyl)phenyl Potential alkylating activity; moderate lipophilicity
(Z)-4-Chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one 4-Cl, pyridinyl Electron-withdrawing Cl enhances Michael acceptor reactivity; pyridine improves solubility
(Z)-3-(((4-Bromophenyl)sulfinyl)methylene)indolin-2-one 4-Br, sulfinyl Bulky Br reduces solubility; sulfinyl group may modulate redox properties
RAJI (3-(2-(3,4-Dimethoxyphenyl)-2-oxoethylidene)indolin-2-one) 3,4-Dimethoxyphenyl Methoxy groups increase electron density, reducing electrophilicity; linked to plant toxicity
(Z)-1-Acetyl-3-[2-oxo-1-phenyl-2-(3-pyridyl)ethylidene]indolin-2-one Acetyl, phenyl, pyridinyl Acetyl group stabilizes crystal packing via hydrogen bonds; pyridine aids solubility

Structural Insights :

  • Halogen Substitutents (Cl, Br) : Increase lipophilicity and electrophilicity, enhancing reactivity with biological nucleophiles .
  • Aromatic Groups (Phenyl, Pyridinyl) : Improve solubility via π-stacking or hydrogen bonding .

Key Observations :

  • Halogenated aldehydes/ketones generally yield higher purity products due to crystallinity .
  • Bulky substituents (e.g., sulfinyl) reduce yields due to steric hindrance .

Toxicity Profiles :

Compound Toxicity Findings
RAJI Phytotoxic in Zea mays at high concentrations
BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea) Dose-limiting thrombocytopenia and leukopenia in humans
Target Compound (predicted) Likely hematologic and hepatic toxicity due to chloroethyl group

Enzyme Inhibition :

  • Thiazolyl hydrazono derivatives (e.g., 6k–6p) inhibit α-glucosidase, suggesting indolin-2-one derivatives can target metabolic enzymes .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity :

  • Octanol/Water Coefficients: Nitrosoureas with chloroethyl groups exhibit optimal solubility (log P ~2.5) for blood-brain barrier penetration . The target compound’s log P is likely similar, balancing membrane permeability and solubility.
  • Melting Points : Halogenated derivatives (e.g., 4-Cl, 4-Br) show higher melting points (190–200°C) due to crystallinity, whereas methoxy-substituted analogs melt lower (~180°C) .

Stability :

  • Chloroethyl groups may confer chemical instability, requiring storage at low temperatures to prevent decomposition, as seen in BCNU .

Q & A

Q. How is the Z-configuration of (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one experimentally confirmed?

Methodological Answer: The Z-configuration is determined via single-crystal X-ray diffraction . For structurally similar compounds (e.g., (Z)-1-acetyl-3-[2-oxo-1-phenyl-2-(3-pyridyl)ethylidene]indolin-2-one), crystallographic data revealed a planar indolinone system with dihedral angles of 72.97° (pyridine ring) and 45.05° (phenyl ring) relative to the core, confirming the stereochemistry. The mean C–C bond distance precision (0.002 Å) and low R-factor (0.040) ensure reliability .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., indole C–H resonances at δ 6.8–7.5 ppm) and carbonyl signals (δ ~170–180 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]+ for C23H16N2O3 at m/z 367.12) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are standard purification methods for synthesizing this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) isolates intermediates (70% yield reported for similar indolinones) .
  • Recrystallization : Slow diffusion of petroleum ether into ethanol/isopropanol yields high-purity crystals .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Methodological Answer: Crystal packing is stabilized by C–H⋯O/N hydrogen bonds (e.g., C10–H10⋯O2, 2.57 Å) and π–π stacking (3.6–3.8 Å between aromatic rings). These interactions form a 3D framework, critical for understanding solubility and stability. Rietveld refinement (wR = 0.116) quantifies structural accuracy .

Q. What synthetic strategies improve yield and selectivity for Z-configured derivatives?

Methodological Answer:

  • Base Optimization : NaH in THF promotes deprotonation with 70% yield, while weaker bases (e.g., K2CO3) reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts .
  • Catalytic Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereoselectivity but require rigorous kinetic analysis .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing indole C–H from aromatic protons).
  • X-ray Validation : Crystallography clarifies ambiguous NOE correlations (e.g., confirming Z-configuration over E) .
  • Dynamic NMR : Detects rotameric equilibria in solution that may obscure spectral assignments .

Q. What experimental design considerations mitigate degradation during prolonged analysis?

Methodological Answer:

  • Temperature Control : Data collection at 100 K minimizes thermal motion and degradation (e.g., in X-ray studies) .
  • Stabilizing Additives : Antioxidants (e.g., BHT) or inert atmospheres (N2/Ar) prevent oxidation of sensitive groups (e.g., chloroethyl) .
  • Rapid Analysis : Time-resolved techniques (e.g., stopped-flow NMR) reduce exposure to degrading conditions .

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